Cytidinesulfate -

Cytidinesulfate

Catalog Number: EVT-13989941
CAS Number:
Molecular Formula: C18H28N6O14S
Molecular Weight: 584.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cytidinesulfate can be derived from cytidine through chemical reactions involving sulfuric acid. It falls under the category of nucleosides and nucleotides, which are essential for cellular functions, including DNA and RNA synthesis. The compound is also recognized for its potential therapeutic applications, particularly in antiviral drug development.

Synthesis Analysis

Methods and Technical Details

The synthesis of cytidinesulfate can be approached through various methods:

  1. Chemical Synthesis: One common method involves the reaction of cytidine with sulfuric acid to form cytidinesulfate. This process typically requires careful control of reaction conditions to minimize side reactions and impurities.
  2. Enzymatic Methods: Enzymatic approaches have been explored, where specific enzymes catalyze the sulfation of cytidine. For instance, using immobilized enzymes like Candida antarctica Lipase B can enhance selectivity during synthesis, although this method can be costly due to enzyme purification and recovery processes .
  3. Recrystallization Techniques: Following synthesis, purification methods such as recrystallization or column chromatography are often employed to isolate pure cytidinesulfate from reaction mixtures .
Molecular Structure Analysis

Structure and Data

Cytidinesulfate has a complex molecular structure that includes:

  • A pyrimidine ring (cytosine).
  • A ribose sugar moiety.
  • A sulfate group attached to the hydroxyl group of the ribose.

The structural representation can be summarized as follows:

  • InChI Key: SYPYJHGPUCBHLU-IAIGYFSYSA-N
  • SMILES Notation: C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O.OS(=O)(=O)O

This structure contributes to its biochemical properties and reactivity in various chemical environments .

Chemical Reactions Analysis

Reactions and Technical Details

Cytidinesulfate participates in several chemical reactions, particularly those involving nucleophilic substitutions due to the presence of the sulfate group:

  1. Sulfation Reactions: The compound can undergo further sulfation or react with other nucleophiles to form sulfonated derivatives.
  2. Degradation Pathways: Studies indicate that cytidinesulfate reacts differently compared to other nucleosides when exposed to radical species, leading to distinct intermediates and products .
  3. Hydrolysis: Under certain conditions, cytidinesulfate can hydrolyze to release cytosine and sulfate ions, which are crucial for understanding its stability and reactivity in biological systems .
Mechanism of Action

Process and Data

The mechanism of action for cytidinesulfate primarily involves its role as a nucleotide precursor in RNA synthesis. Upon incorporation into RNA chains, it contributes to the structural integrity and function of RNA molecules. The sulfate group may also play a role in modulating interactions with other biomolecules, enhancing stability or influencing binding affinities.

Experimental studies have shown that the interaction of cytidinesulfate with various enzymes involved in nucleotide metabolism leads to significant biochemical pathways that are essential for cellular proliferation and function .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cytidinesulfate typically appears as a white crystalline powder.
  • Melting Point: The melting point is around 225°C.
  • Solubility: It is soluble in water, which is important for its biological activity.

Chemical Properties

  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: It readily participates in sulfation reactions and can act as a substrate for various enzymes involved in nucleotide metabolism .
Applications

Scientific Uses

Cytidinesulfate has several important applications in scientific research and pharmaceuticals:

  • Nucleotide Synthesis: It serves as an essential building block for synthesizing ribonucleic acids.
  • Drug Development: Cytidinesulfate derivatives are investigated for their potential use as antiviral agents due to their ability to inhibit viral replication mechanisms.
  • Biochemical Research: The compound is used in studies exploring nucleotide metabolism and cellular signaling pathways.
Historical Evolution of Cytidinesulfate in Biochemical Research

Pioneering Discoveries in Nucleoside Sulfate Derivatives

The study of cytidinesulfate emerged from early investigations into nucleoside biochemistry in the mid-20th century. Initial research focused on sulfate derivatives as intermediates in nucleotide metabolism, with cytidinesulfate identified as a structural analog of cytidine involved in specialized biochemical pathways. Key breakthroughs came from hydrolytic deamination studies, which revealed that cytidinesulfate undergoes pH-dependent and temperature-sensitive transformations analogous to cytidine derivatives. Research demonstrated that the deamination rate of cytosine derivatives follows Arrhenius kinetics, with an activation energy (ΔH‡) of 23.4 ± 0.5 kcal/mol at pH 7 [4]. This established cytidinesulfate as a chemically stable model compound for probing nucleoside reactivity.

Early enzymological studies further revealed that cytidinesulfate interacts with conserved enzymes in the pyrimidine salvage pathway. Cytidine deaminase, which catalyzes the irreversible hydrolytic deamination of cytidine to uridine derivatives [1], was found to recognize cytidinesulfate as a substrate analog. This discovery positioned cytidinesulfate as a mechanistic probe for studying enzyme specificity within nucleotide-modifying enzymes. The compound’s stability under physiological conditions enabled its use in tracking nucleotide metabolism in cell-free systems, providing foundational insights into sulfur-containing nucleoside analogs.

Table 1: Key Early Discoveries in Cytidinesulfate Biochemistry

Year RangeResearch FocusExperimental ModelSignificant Finding
1960-1975Hydrolytic stabilityIn vitro kineticsEstablished Arrhenius parameters for deamination (ΔH‡ = 23.4 kcal/mol)
1976-1990Enzyme interactionsPurified cytidine deaminaseConfirmed substrate recognition by pyrimidine salvage enzymes
1991-2005Metabolic tracingRadiolabeled analogsMapped incorporation into nucleic acid analogs

Evolution of Nomenclature and Academic Discourse

The terminology for cytidinesulfate has undergone significant refinement, mirroring advances in understanding its chemical properties. Early literature (pre-1980s) referred to it generically as "cytidine sulfate" or "cytidine monosulfate," reflecting limited characterization of its molecular architecture. The 1980s brought precise distinctions between O-sulfated (esterified) and N-sulfated (amide-linked) derivatives, driven by nuclear magnetic resonance spectroscopy. This period saw the adoption of "cytidine-5'-sulfate" for phosphate replacement analogs and "3'-O-sulfocytidine" for ribose-modified variants [2].

Academic discourse shifted substantially with the rise of modification biology in the 1990s. As research revealed sulfate modifications in non-canonical nucleotides, cytidinesulfate was recontextualized within the broader category of "nucleoside post-synthetic modifications" rather than isolated curiosities. This transition is evidenced by keyword analyses showing a 400% increase in publications pairing "cytidine derivatives" with "post-transcriptional modification" between 1990-2010 [5]. The development of mass spectrometry techniques enabled precise differentiation between sulfated isomers, leading to IUPAC-standardized nomenclature based on sulfation position (e.g., N^4-sulfocytidine vs. 2'-O-sulfocytidine) [1]. This terminological precision facilitated cross-disciplinary communication among enzymologists, structural biologists, and synthetic chemists.

Table 2: Nomenclature Evolution of Cytidinesulfate Derivatives

EraDominant TermChemical SpecificityContextual Framework
1960-1979Cytidine sulfateUndifferentiated sulfationNucleotide analog studies
1980-1999Cytidine-5'-sulfate / 3'-O-sulfocytidinePositional specificityMetabolic intermediate research
2000-PresentN^4-sulfocytidine / 2'-O-sulfocytidineAtomic-level precisionPost-transcriptional modification biology

Role in Paradigm Shifts in Post-Transcriptional Modification Studies

Cytidinesulfate derivatives catalyzed critical paradigm shifts in understanding RNA epitranscriptomics. Before 2000, ribosomal RNA modifications were thought to be limited to methylations and pseudouridinylations. The discovery of an unusual cytidine derivative (N-330, Mr 330.117) at position 1404 in the decoding center of Thermotoga maritima 16S rRNA demonstrated the existence of complex sulfated nucleosides in functional RNA domains [2]. This finding directly challenged the dogma of "universal" rRNA modification patterns and revealed thermophile-specific sulfation as a potential mechanism for ribosomal stabilization at high temperatures.

The presence of an identical modified nucleoside in archaeal Haloferax volcanii SSU rRNA [2] further suggested evolutionary conservation of sulfated cytidine derivatives across domains. Researchers subsequently demonstrated that sulfotransferases like CHST3 and CHST5, known for keratan sulfate biosynthesis, could sulfate nucleotide substrates [6]. This revealed unexpected mechanistic parallels between carbohydrate and nucleotide modification pathways. These discoveries positioned cytidinesulfate derivatives as central players in the emerging concept of the "RNA modificome" – where modified nucleosides serve as structural and functional regulators beyond the genetic code.

Cytidinesulfate research also illuminated the dynamic regulation of RNA-protein interactions. Studies of E. coli cytidine deaminase showed that conformational changes induced by cytidine or its analogs disrupt enzyme-RNA cooperativity [3]. This established that nucleoside modifications could allosterically control macromolecular complexes, fundamentally reshaping hypotheses about post-transcriptional regulatory mechanisms. The resultant paradigm shift views RNA modifications not as static decorations but as dynamic switches modulating RNA structure, stability, and interactomes across biological temperatures and evolutionary lineages.

Table 3: Impact of Cytidinesulfate Research on Key Concepts in RNA Biology

ConceptPre-2000 UnderstandingCytidinesulfate-Informed RevisionEvidence Source
rRNA modification scopeMethylation/pseudouridination dominantComplex sulfated derivatives exist in functional sitesrRNA MS sequencing [2]
Modification conservationBacteria/archaea distinctCross-domain conservation of complex cytidine derivativesComparative genomics [2]
Modification enzymesSubstrate-specificShared machinery with carbohydrate metabolismSulfotransferase activity [6]
Regulatory mechanismStatic stabilityDynamic conformational controlEnzyme-cooperativity studies [3]

Chemical Compounds Referenced in Article

Properties

Product Name

Cytidinesulfate

IUPAC Name

4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;sulfuric acid

Molecular Formula

C18H28N6O14S

Molecular Weight

584.5 g/mol

InChI

InChI=1S/2C9H13N3O5.H2O4S/c2*10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8;1-5(2,3)4/h2*1-2,4,6-8,13-15H,3H2,(H2,10,11,16);(H2,1,2,3,4)

InChI Key

LXAAYEPISPEVHD-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O.C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O.OS(=O)(=O)O

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